5-Chloro-2-methyl-1,3-benzothiazol-4-amine

Description

Chemical Structure:

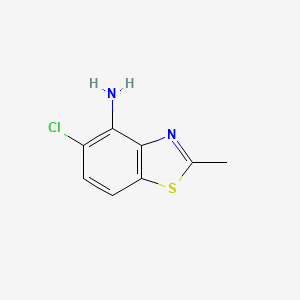

The compound 5-Chloro-2-methyl-1,3-benzothiazol-4-amine consists of a benzothiazole core (a benzene ring fused to a thiazole heterocycle) with substituents at positions 2 (methyl), 4 (amine), and 5 (chlorine) (Figure 1). Its molecular formula is C₈H₇ClN₂S, with a molecular weight of 198.67 g/mol .

Properties

IUPAC Name |

5-chloro-2-methyl-1,3-benzothiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-11-8-6(12-4)3-2-5(9)7(8)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPRZICWZISZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminobenzenethiol Derivatives

One common method involves the cyclization of 2-aminobenzenethiol derivatives with substituted aldehydes or ketones. For example, reaction of 2-aminobenzenethiol with 4-chloro-3-methylbenzaldehyde under catalytic conditions (such as sodium bisulfite) in ethanol at elevated temperature facilitates ring closure to form the benzothiazole core with the desired substituents.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 2-Aminobenzenethiol + 4-chloro-3-methylbenzaldehyde | Cyclization in ethanol with sodium bisulfite catalyst | Formation of benzothiazole ring |

| 2 | Heating at elevated temperature | Completion of ring closure | Optimizes yield and purity |

This method benefits from relatively mild conditions and straightforward workup, suitable for laboratory and industrial scale synthesis.

Thiourea-Based Cyclization

Another approach involves preparing substituted phenylthioureas, which upon reaction with bromine in chloroform under controlled temperature (below 5°C) lead to cyclization forming benzothiazole derivatives. The process includes:

- Formation of phenylthiourea from substituted aniline and ammonium thiocyanate.

- Bromination of phenylthiourea at low temperature.

- Refluxing to complete cyclization and elimination of HBr.

- Purification by recrystallization.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Substituted aniline + ammonium thiocyanate in acetic acid | Formation of phenylthiourea | Cooling to 0-10°C to control reaction |

| 2 | Bromine addition in chloroform at <5°C | Bromination of thiourea | Slow addition over 2 hours |

| 3 | Reflux until HBr evolution ceases (~4 hours) | Cyclization to benzothiazole | Removal of chloroform and purification |

This method yields high purity benzothiazole derivatives and is well-documented in literature.

Halogenated Intermediate Route

A patented method for related benzothiazole derivatives involves condensation of N,N-dimethyldichloromethyleneammonium chloride with amino-substituted benzothiazoles in organic solvents (e.g., methylene chloride), followed by treatment with ethylenediamine and hydrochloric acid heating in solvents like ethylene glycol. Although this method is described for related benzothiadiazole derivatives, similar principles can be adapted for benzothiazole amines.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | N,N-Dimethyldichloromethyleneammonium chloride + 5-chloro-4-amino-2,1,3-benzothiazole | Formation of α-chloroformamidine intermediate | Conducted in methylene chloride solvent |

| 2 | Treatment with ethylenediamine | Formation of guanidine intermediate | Intermediate for further transformation |

| 3 | Heating with HCl in ethylene glycol | Isolation of target benzothiazole amine | Final product isolation |

This method emphasizes controlled intermediate formation and is useful for complex substitutions.

Research Findings and Optimization

Catalyst-Free Condensation: Recent studies highlight catalyst-free protocols for forming C=N bonds in benzothiazole derivatives by condensation of primary amines with electron-deficient aldehydes in aqueous-organic media at room temperature, which could be adapted for synthesis of related intermediates.

Microwave-Assisted Synthesis: Industrial approaches explore microwave irradiation to accelerate cyclization reactions, improving yield and reducing reaction time, although specific data on 5-chloro-2-methyl-1,3-benzothiazol-4-amine is limited.

Continuous Flow Reactors: For scale-up, continuous flow reactors provide better control over reaction parameters, enhancing reproducibility and purity, especially in multi-step syntheses involving sensitive intermediates.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of 2-aminobenzenethiol + aldehyde | 2-Aminobenzenethiol, 4-chloro-3-methylbenzaldehyde, sodium bisulfite | Ethanol, elevated temperature | Mild conditions, straightforward | Requires precise temperature control |

| Thiourea bromination cyclization | Substituted aniline, ammonium thiocyanate, bromine, chloroform | Low temperature bromination, reflux | High purity product, well-established | Multi-step, sensitive to temperature |

| Halogenated intermediate route | N,N-dimethyldichloromethyleneammonium chloride, ethylenediamine, HCl | Organic solvents, heating | Controlled intermediate synthesis | More complex, uses specialized reagents |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted benzothiazoles.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-Chloro-2-methyl-1,3-benzothiazol-4-amine involves various chemical reactions, including diazo-coupling and condensation reactions. The compound's structure features a benzothiazole core, which is known for its pharmacological properties. The molecular formula is , with a molecular weight of 253.14 g/mol .

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. A study demonstrated that benzothiazole derivatives showed effectiveness against various bacterial strains such as Klebsiella oxytoca, Pseudomonas aeruginosa, and Staphylococcus aureus, with some compounds outperforming traditional antibiotics .

Anti-Tubercular Activity

Recent advances highlight the potential of benzothiazole derivatives in treating tuberculosis. Compounds similar to this compound have been synthesized and tested for their inhibitory effects against Mycobacterium tuberculosis. These studies suggest that certain derivatives can bind effectively to the DprE1 protein, a crucial target for anti-tubercular drugs .

Acetylcholinesterase Inhibition

Another promising application is in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds based on the benzothiazole structure have shown potent acetylcholinesterase inhibitory activity, which is vital for enhancing acetylcholine levels in the brain. The synthesized compounds exhibited IC50 values indicating strong potential as therapeutic agents .

Case Study: Antimicrobial Efficacy

A series of studies conducted on various benzothiazole derivatives demonstrated their effectiveness against resistant strains of bacteria. For instance, a compound structurally related to this compound was found to inhibit bacterial growth at concentrations lower than those required for conventional antibiotics like penicillin and ciprofloxacin .

Case Study: Anti-Tubercular Activity

In vitro assays showed that specific derivatives had a higher binding affinity to the DprE1 protein compared to standard anti-tubercular drugs. This suggests that these compounds could be developed into new treatments for tuberculosis, particularly in drug-resistant cases .

Potential Therapeutic Applications

Given the promising biological activities observed in various studies, this compound and its derivatives could serve as:

- Antimicrobial agents : Effective against multi-drug resistant bacterial infections.

- Anti-tubercular drugs : Potential candidates for treating tuberculosis.

- Neuroprotective agents : Useful in managing Alzheimer’s disease through acetylcholinesterase inhibition.

Data Summary Table

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it inhibits the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacteria .

Comparison with Similar Compounds

Properties :

- Physical State : Typically a crystalline solid.

- Reactivity : The amine group at position 4 allows for nucleophilic substitution or coupling reactions, while the chlorine atom at position 5 can participate in cross-coupling or further functionalization .

- Applications : Used as a building block in pharmaceuticals, agrochemicals, and materials science. Derivatives are explored for bioactivity, including antimicrobial and muscle-relaxant properties .

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

The following table compares the target compound with analogs featuring modifications to the amine group or halogen substituents:

Impact of Substituents on Properties

Lipophilicity: The N-benzyl derivative (MW 288.8) exhibits higher lipophilicity than the parent compound, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Electronic Effects: The electron-withdrawing chlorine atom at position 5 decreases the basicity of the amine group, influencing reactivity in electrophilic substitutions .

Bioactivity :

Biological Activity

5-Chloro-2-methyl-1,3-benzothiazol-4-amine is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C7H7ClN2S

- CAS Number : 855463-87-5

The compound's structure features a benzothiazole ring, which is known for its pharmacological relevance, particularly in the development of antimicrobial and anticancer agents.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

The compound demonstrated a strong inhibitory effect on biofilm formation at concentrations below its MIC, indicating potential applications in treating biofilm-associated infections .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15 | Induction of apoptosis and cell cycle arrest |

| HeLa (cervical) | 20 | Inhibition of cell proliferation |

| A549 (lung) | 25 | Modulation of apoptotic pathways |

The compound was found to induce apoptosis in MCF-7 cells, with significant changes in cell morphology and viability observed at higher concentrations .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through its ability to inhibit pro-inflammatory cytokines. In a study examining its effects on IL-6 and TNF-alpha levels:

| Treatment Concentration | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |

|---|---|---|

| 10 µg/mL | 89 | 78 |

| 20 µg/mL | 95 | 85 |

These results suggest that the compound effectively reduces inflammation, making it a candidate for further development in inflammatory disease treatments .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Interaction : It can interact with cellular receptors that modulate inflammatory responses.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Antibacterial Efficacy : A study conducted on clinical isolates demonstrated that the compound was more effective than standard antibiotics against resistant strains .

- Cancer Cell Studies : Research involving breast cancer cells indicated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation .

- Inflammatory Disease Model : In vivo studies showed that administration of the compound reduced inflammatory markers in models of rheumatoid arthritis .

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-methyl-1,3-benzothiazol-4-amine, and what reaction conditions are critical for optimizing yield?

The compound can be synthesized via nitro-group reduction or cyclization reactions. For example, reduction of 5-chloro-4-nitro-benzo[c][1,2,5]thiadiazole using an iron-acetic acid mixture in methanol achieves the amine derivative (yield: ~75%) . Cyclization reactions involving sodium hydroxide, sulfuric acid, or iodine in potassium iodide are also effective for structurally similar thiadiazole amines, though stoichiometric control of reagents is critical to avoid side products . Key parameters include temperature (60–80°C for cyclization) and reaction time (6–12 hours).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires multi-technique analysis:

- Single-crystal X-ray diffraction (SCXRD): Resolves bond angles (e.g., C–C bond lengths: ~1.44 Å) and crystallographic packing .

- NMR spectroscopy : Look for characteristic signals, such as NH₂ protons at δ 4.10–5.20 ppm and aromatic protons in the δ 6.46–7.90 ppm range .

- IR spectroscopy : Confirm amine N–H stretches (3122–3540 cm⁻¹) and C–Cl vibrations (~693 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Waste disposal : Separate and store chemical waste for professional treatment to avoid environmental contamination .

- Purity standards : Use USP Reference Standards for analytical testing, but note they are not intended for human/animal use .

- Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods are mandatory due to potential irritancy .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR/IR shifts) observed across studies for this compound?

Discrepancies may arise from impurities, solvent effects, or instrumentation calibration. For example:

Q. What strategies are effective for improving the reaction yield of this compound in scaled-up syntheses?

- Catalyst optimization : Replace iron with Pd/C or Raney nickel for cleaner reductions .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but require strict anhydrous conditions .

- In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically.

Q. How does substituent variation (e.g., chloro, methyl groups) influence the compound’s biological activity?

- Antitumor activity : Analogues like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine show enhanced cytotoxicity due to lipophilic substituents improving membrane permeability .

- Antimicrobial potential : Fluorobenzyl or pyridyl substitutions in similar thiadiazoles increase bioactivity by altering electron distribution .

Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.